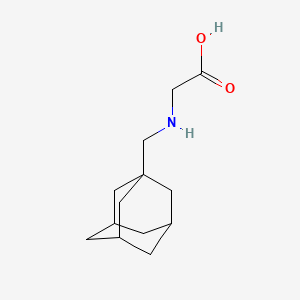

2-(1-Adamantylmethylamino)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO2 |

|---|---|

Molecular Weight |

223.31 g/mol |

IUPAC Name |

2-(1-adamantylmethylamino)acetic acid |

InChI |

InChI=1S/C13H21NO2/c15-12(16)7-14-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11,14H,1-8H2,(H,15,16) |

InChI Key |

LVOOYBJPOVWWFR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 1 Adamantylmethylamino Acetic Acid and Its Analogues

Strategies for Adamantane (B196018) Moiety Functionalization

The introduction and modification of the adamantane group are crucial steps in the synthesis of 2-(1-adamantylmethylamino)acetic acid. Various methods have been developed for the functionalization of the adamantane core, ranging from direct C-H activation to the use of pre-functionalized adamantane precursors.

Methods for Direct and Indirect Introduction of the Adamantyl Group

The functionalization of adamantane can be broadly categorized into direct and indirect methods. Direct methods involve the activation of the strong C-H bonds of the adamantane cage, while indirect methods rely on the transformation of already functionalized adamantane derivatives.

Direct Functionalization:

Direct C-H functionalization represents an atom-economical approach to introduce functionality to the adamantane scaffold. These methods often proceed through radical or carbocationic intermediates. Given the higher stability of the tertiary carbocation at the bridgehead position, reactions often favor substitution at this site.

Radical-based reactions: A variety of radical-based functionalization reactions can directly convert adamantane C-H bonds to C-C bonds. These methods provide access to a diverse range of products incorporating various functional groups.

Photoredox and Hydrogen Atom Transfer (HAT) Catalysis: Recent advancements have led to the development of methods using photoredox and HAT catalysis for the direct C-H alkylation of adamantanes. These reactions exhibit excellent chemoselectivity for the strong tertiary C-H bonds.

Indirect Functionalization:

Indirect methods typically start with a pre-functionalized adamantane, such as a halogenated or carboxylated derivative. These starting materials are often more readily available and allow for a wider range of subsequent transformations.

From Adamantanecarboxylic Acid: 1-Adamantanecarboxylic acid is a common starting material. It can be converted to various functional groups, providing a handle for further elaboration. For instance, bromination of adamantanecarboxylic acid can yield 3-bromo-1-adamantanecarboxylic acid, which can then undergo further reactions.

From Halo-adamantanes: 1-Bromoadamantane and 1-chloroadamantane (B1585529) are versatile intermediates. They can participate in a variety of nucleophilic substitution and cross-coupling reactions to introduce different substituents.

A general overview of functionalization starting points is presented in the table below:

| Starting Material | Functionalization Method | Resulting Intermediate |

| Adamantane | Direct C-H Halogenation | 1-Haloadamantane |

| Adamantane | Direct C-H Alkylation | 1-Alkyladamantane |

| 1-Adamantanecarboxylic Acid | Bromination | 3-Bromo-1-adamantanecarboxylic acid |

| 1-Haloadamantane | Nucleophilic Substitution | 1-Substituted Adamantane |

Stereoselective Synthesis Approaches for Adamantane-Containing Scaffolds

While this compound itself is achiral, the synthesis of its analogues or more complex adamantane-containing structures often requires stereocontrol. Stereoselective synthesis of adamantane derivatives can be challenging due to the rigid and symmetrical nature of the cage. However, several strategies have been developed to introduce chirality.

One approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction on a prochiral adamantane derivative. For example, enantioselective cyclopropanation reactions have been used to functionalize adamantane scaffolds.

Another strategy involves the transformation of enantiomerically pure precursors. For instance, the synthesis of (R)- and (S)-isomers of adamantane-substituted heterocycles has been achieved through the transformation of adamantyl-substituted N-Boc-homoallylamines. nih.govrsc.org This highlights the potential for creating chiral adamantane-containing building blocks that can be further elaborated.

Approaches for Aminoacetic Acid Moiety Construction

Amidation and Alkylation Reactions for Aminoacetic Acid Formation

The formation of the N-C bond between the adamantylmethyl group and the glycine (B1666218) backbone is a key step. This can be accomplished through several classic organic reactions.

Reductive Amination: A common method for forming C-N bonds is reductive amination. This would involve the reaction of 1-adamantanemethylamine (B102523) with a glyoxylic acid derivative, followed by reduction of the resulting imine.

Nucleophilic Substitution: Alternatively, a nucleophilic substitution reaction can be employed. For example, 1-(bromomethyl)adamantane (B88627) could react with glycine or a glycine ester under basic conditions to form the desired product.

Amidation followed by Reduction: An amide bond can be formed between 1-adamantanecarboxylic acid and a glycine derivative, followed by reduction of the amide to the corresponding amine.

The choice of method often depends on the availability of starting materials and the desired reaction conditions.

Carboxylic Acid Functionalization Techniques

The carboxylic acid group of the aminoacetic acid moiety can be modified to produce various analogues. Standard carboxylic acid chemistry can be applied here.

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions.

Amidation: The carboxylic acid can be coupled with an amine to form an amide, often using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Reduction: The carboxylic acid can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

These functionalization techniques allow for the synthesis of a wide range of derivatives with potentially different physicochemical and biological properties.

Convergent and Divergent Synthetic Pathways for this compound

The synthesis of this compound can be approached through either a convergent or a divergent strategy.

Convergent Synthesis:

A convergent synthesis involves the independent synthesis of the two main fragments of the molecule, the adamantane moiety and the aminoacetic acid moiety, which are then coupled together in a final step. This approach is often more efficient for complex molecules as it allows for the optimization of the synthesis of each fragment separately.

A potential convergent synthesis of this compound could involve:

Synthesis of 1-adamantanemethylamine: This can be prepared from 1-adamantanecarboxylic acid via conversion to the acid chloride, followed by amidation and subsequent reduction.

Synthesis of a suitable glycine equivalent: A protected glycine derivative, such as ethyl bromoacetate, can be used.

Coupling: The two fragments are then coupled, for example, through an alkylation reaction between 1-adamantanemethylamine and ethyl bromoacetate, followed by hydrolysis of the ester to yield the final product.

A scalable, convergent process has been successfully developed for the synthesis of other adamantane-containing compounds, demonstrating the feasibility of this approach. acs.orgacs.org

Divergent Synthesis:

A divergent synthesis starts from a common intermediate that is then elaborated in different ways to produce a variety of analogues. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies.

Starting from 2-(1-adamantylamino)acetic acid, a divergent synthesis could be employed to generate analogues. For instance, the carboxylic acid group could be converted into a variety of other functional groups (esters, amides, etc.) as described in section 2.2.2. Similarly, modifications to the adamantane ring of a suitable intermediate could be performed, although this is often more challenging.

The table below summarizes the key features of convergent and divergent approaches:

| Synthetic Strategy | Description | Advantages |

| Convergent | Independent synthesis of key fragments followed by their coupling. | Higher overall yield, flexibility in fragment synthesis. |

| Divergent | Synthesis of a variety of analogues from a common intermediate. | Efficient for creating compound libraries. |

One-Pot Synthesis Strategies and Efficiency Optimization

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste generation, and improved time and resource efficiency. For the synthesis of this compound, a prominent one-pot strategy involves the direct reductive amination of 1-adamantanecarboxaldehyde with glycine or its esters. organic-chemistry.orgwikipedia.orgnih.gov This approach combines the formation of the imine intermediate and its subsequent reduction in a single reaction vessel, thereby avoiding the isolation of the often-unstable imine.

Optimization of this one-pot procedure is crucial for maximizing the yield and purity of the final product, especially given the steric hindrance posed by the adamantyl group. Key parameters that can be fine-tuned include the choice of reducing agent, solvent, and catalyst. Sodium triacetoxyborohydride (B8407120) (STAB) is a frequently employed reducing agent in direct reductive amination due to its selectivity for imines over carbonyls. wikipedia.org The reaction is often carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). researchgate.net The use of an acid catalyst, such as acetic acid, can facilitate the imine formation step, particularly with less reactive ketones, though it may not always be necessary for aldehydes. researchgate.netacs.org

To further enhance efficiency, modern optimization techniques can be applied. For instance, the use of a recyclable iron-based Lewis catalyst, Aquivion-Fe, has been shown to promote imine formation effectively in greener solvents like cyclopentyl methyl ether. unive.it Additionally, catalyst-free methods using glycerol (B35011) as a recyclable solvent and sodium borohydride (B1222165) as the reductant have been developed for the reductive amination of various aldehydes, offering an environmentally benign alternative. ias.ac.in

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (STAB) | Mild and selective for imines. Tolerates a wide range of functional groups. | Can be more expensive than other borohydrides. |

| Sodium Cyanoborohydride (NaBH3CN) | Effective in acidic to neutral conditions. Soluble in protic solvents. | Toxic cyanide byproduct. |

| Sodium Borohydride (NaBH4) | Inexpensive and readily available. | Less selective; can reduce both imines and carbonyls. Often requires a stepwise approach. |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | "Green" method with water as the only byproduct. | May require specialized equipment (hydrogenator). Can reduce other functional groups (e.g., alkenes, alkynes). |

Multi-Step Synthesis Optimization and Yield Enhancement

One such route begins with the reduction of 1-adamantanecarboxylic acid to 1-adamantanemethanol, which can then be converted to a more reactive electrophile like 1-(bromomethyl)adamantane or 1-(chloromethyl)adamantane. Subsequent N-alkylation of a glycine ester, such as glycine ethyl ester, with the adamantylmethyl halide, followed by ester hydrolysis, affords the desired product. nih.gov

Yield enhancement in this multi-step sequence can be achieved by optimizing each individual step. For the N-alkylation of the sterically hindered glycine derivative, the choice of base, solvent, and temperature is critical to minimize side reactions, such as over-alkylation. researchgate.net Phase-transfer catalysis can also be employed to improve the reaction rate and yield in biphasic systems. The final hydrolysis of the ester can be carried out under acidic or basic conditions, with the choice depending on the stability of other functional groups in the molecule.

Another multi-step pathway involves the initial synthesis of 1-(aminomethyl)adamantane, which can then be reacted with an α-haloacetic acid derivative, such as ethyl chloroacetate, followed by hydrolysis. The synthesis of 1-(aminomethyl)adamantane itself can be achieved from 1-adamantanecarboxylic acid via a Curtius, Hofmann, or Schmidt rearrangement.

Table 2: Key Optimization Parameters for Multi-Step Synthesis

| Reaction Step | Key Parameters for Optimization | Potential Challenges |

| Formation of Adamantylmethyl Halide | Choice of halogenating agent (e.g., PBr3, SOCl2), reaction temperature, and purification method. | Potential for side reactions and purification difficulties. |

| N-Alkylation of Glycine Ester | Base (e.g., K2CO3, Et3N), solvent (e.g., DMF, CH3CN), temperature, and reaction time. | Steric hindrance from the adamantyl group can slow down the reaction. Risk of over-alkylation. |

| Ester Hydrolysis | Choice of acid or base, concentration, temperature, and reaction time. | Potential for side reactions or degradation of the product under harsh conditions. |

Derivatization and Analogue Synthesis for Systematic Structure-Activity Relationship Studies

The synthesis of derivatives and analogues of this compound is essential for conducting systematic SAR studies. These studies help in understanding how different structural modifications influence the biological activity of the molecule, which is crucial for drug discovery and development. nih.govmdpi.com

Chemical Modifications of the Adamantane Ring System

The rigid and lipophilic adamantane cage can be chemically modified at its bridgehead positions to explore the impact of substituent size, polarity, and electronic properties on biological activity. thieme-connect.comthieme-connect.comrsc.org Functionalization of the adamantane scaffold can be achieved through various methods, including electrophilic substitution and radical-mediated reactions. researchgate.netrsc.org

For instance, hydroxylation, halogenation, or nitration at the C3, C5, and C7 positions can introduce polar groups, potentially improving solubility and altering binding interactions with biological targets. Further elaboration of these functional groups can lead to a wide array of derivatives, such as ethers, esters, and amides. The synthesis of di- and tri-substituted adamantane derivatives allows for the exploration of the spatial arrangement of substituents and their influence on molecular recognition. thieme-connect.com

Structural Alterations of the Aminoacetic Acid Chain

Modifications to the aminoacetic acid portion of the molecule can provide valuable insights into the role of the linker and the carboxylic acid group in biological activity. One common modification is the introduction of substituents at the α-carbon of the glycine moiety. This can be achieved by using substituted α-amino acids in the initial synthesis or by α-alkylation of a suitable intermediate. researchgate.net For example, the synthesis of α-aryl or α-heteroaryl derivatives can explore the impact of aromatic interactions on target binding. rsc.orgrsc.orgresearchgate.net

Another structural alteration involves changing the length of the amino acid chain. The synthesis of β-alanine analogues, such as 3-(1-adamantylmethylamino)propionic acid, can be accomplished using similar synthetic strategies, for example, by reacting 1-(aminomethyl)adamantane with a β-propiolactone or an acrylic acid derivative. nih.govfrontiersin.org These homologated analogues can probe the optimal distance and orientation between the adamantane group and the carboxylic acid for biological activity.

Isosteric and Bioisosteric Replacements within the Molecular Scaffold

For example, bicyclic systems like norcamphane and camphane (B1194851) have been used as bioisosteric replacements for adamantane in soluble epoxide hydrolase inhibitors, leading to improved water solubility. nih.gov Other potential replacements for the adamantane cage include cubane, bicyclo[1.1.1]pentane, and various other polycyclic hydrocarbons. mdpi.com The synthesis of these analogues would involve coupling the corresponding amine or aldehyde of the bioisosteric scaffold with the aminoacetic acid component.

The carboxylic acid group can also be replaced with other acidic functional groups that can act as bioisosteres, such as a tetrazole, a phosphonic acid, or a hydroxamic acid. These modifications can influence the acidity, polarity, and metabolic stability of the molecule.

Table 3: Examples of Bioisosteric Replacements

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Adamantane | Norcamphane, Camphane, Cubane | Modulate lipophilicity, solubility, and metabolic stability. Explore different spatial arrangements. |

| Carboxylic Acid | Tetrazole, Phosphonic Acid, Sulfonamide | Alter acidity (pKa), improve metabolic stability, and modify hydrogen bonding capabilities. |

| Methylene (B1212753) Linker (-CH2-) | Oxygen (-O-), Sulfur (-S-), NH | Change bond angles, polarity, and metabolic stability of the linker. |

Structure Activity Relationship Sar Studies of 2 1 Adamantylmethylamino Acetic Acid Derivatives

Elucidation of Pharmacophoric Requirements and Molecular Features Governing Biological Activity

Influence of the Adamantane (B196018) Substructure on Biological Engagement

The adamantane moiety is a cornerstone of this compound's pharmacological profile, often referred to as a "lipophilic bullet" due to its significant contribution to a molecule's ability to cross cellular membranes. nih.govrsc.org Its key influences on biological engagement include:

Lipophilicity and Hydrophobic Interactions: The adamantane cage is exceptionally lipophilic, which strongly promotes interactions with hydrophobic pockets within biological targets like enzymes or receptors. researchgate.netmdpi.com This property can enhance binding affinity and modulate the pharmacokinetic properties of the parent drug. pensoft.net Docking studies on various adamantane derivatives have shown that this bulky group can fit into lipophilic clefts near the active sites of proteins, anchoring the molecule effectively. nih.gov

Rigidity and Scaffolding: As a rigid, three-dimensional hydrocarbon, the adamantane group serves as a non-flexible scaffold. publish.csiro.aunih.gov This rigidity is advantageous in drug design because it reduces the number of possible conformations the molecule can adopt, which can lead to a more precise and favorable interaction with a specific biological target. rsc.orgpublish.csiro.au By locking a portion of the molecule in a defined orientation, it helps to position other crucial functional groups for optimal engagement with the receptor. nih.govpublish.csiro.au

Steric Bulk and Shape: The distinct size and spherical shape of the adamantane cage can influence selectivity. It can act as a blocking agent for ion channels or fit into specific cavities that cannot accommodate other shapes, thereby conferring target specificity. pensoft.net However, in some cases, this steric bulk can be detrimental if the binding pocket of a target does not favor large groups. publish.csiro.au

Role of the Aminoacetic Acid Moiety in Molecular Recognition and Activity

The aminoacetic acid (glycine) portion of the molecule provides critical functionalities for molecular recognition, contrasting with the purely hydrophobic nature of the adamantane group. Glycine (B1666218) is a known neurotransmitter that interacts with specific receptors in the central nervous system, such as strychnine-sensitive glycine receptors and the glycine-binding site on the NMDA receptor complex. drugbank.comnih.govmdpi.com Its role in the context of the larger compound includes:

Hydrogen Bonding and Electrostatic Interactions: The amino and carboxylic acid groups are capable of acting as hydrogen bond donors and acceptors. nih.gov The carboxylic acid can be deprotonated at physiological pH, forming a carboxylate anion that can engage in strong ionic interactions (salt bridges) with positively charged residues (e.g., arginine, lysine) in a receptor's binding site. The secondary amine can also be protonated, allowing for interactions with negatively charged residues (e.g., aspartate, glutamate).

Spacer and Linker Functionality: The methylene (B1212753) group of the glycine moiety and the methyl group linking it to the adamantane cage act as a flexible spacer. The length and flexibility of this linker are critical, as they determine the spatial orientation of the adamantane and amino acid groups relative to each other. researchgate.net Studies on related aminoadamantane derivatives have shown that inserting a carbon bridge between the adamantyl group and the amino group can lead to compounds with high activity. nih.gov

Impact of Substituents and Conformational Flexibility on Activity Profiles

The biological activity of 2-(1-adamantylmethylamino)acetic acid derivatives can be finely tuned by introducing substituents at various positions and by altering the molecule's conformational flexibility.

Substitutions on the Adamantane Cage: Adding substituents to the adamantane cage can modify its lipophilicity, steric profile, and electronic properties. For instance, introducing small polar groups might reduce activity if the primary interaction is hydrophobic, whereas bulky, hydrophobic substituents could enhance binding in a large, greasy pocket. researchgate.netdntb.gov.ua However, substitutions at the tertiary positions of the adamantane nucleus have been found to be detrimental to the activity of some antiviral compounds like amantadine (B194251). nih.gov

Modifications of the Amino Acid Moiety: N-acylation or N-alkylation of the amino group can significantly alter activity. N-methylation, for example, has been shown to cause a dramatic reduction in the anti-influenza activity of certain aminoadamantanes. nih.gov In contrast, N-acyl derivatives, with the exception of glycyl groups, have also shown decreased antiviral action in some studies. pharmacy180.com Replacing the carboxylic acid with other functional groups like esters or amides would eliminate the potential for ionic interactions but could enhance membrane permeability.

Conformational Flexibility: The flexibility of the linker between the adamantane and amino acid moieties is a key determinant of the molecule's ability to adopt the optimal conformation for receptor binding. researchgate.net Introducing rigidity into the linker, for example through cyclization, could lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. Conversely, excessive flexibility might lead to a significant entropic penalty upon binding. The introduction of a bulky adamantane moiety can itself restrict the conformational freedom of adjacent parts of the molecule. mdpi.com

Table 1: Hypothetical SAR of this compound Analogs This table illustrates potential SAR trends based on general principles observed in related compound series. The activity data (IC₅₀) is hypothetical.

| Compound ID | R¹ (on Adamantane) | R² (on Amine) | R³ (on Carboxyl) | Hypothetical IC₅₀ (nM) | Rationale |

|---|---|---|---|---|---|

| 1 (Parent) | -H | -H | -OH | 150 | Baseline activity. |

| 2 | 3-OH | -H | -OH | 500 | Increased polarity on adamantane may reduce hydrophobic binding. |

| 3 | -H | -CH₃ | -OH | 800 | N-alkylation may disrupt H-bonding or introduce steric hindrance. nih.gov |

| 4 | -H | -H | -OCH₃ | 350 | Esterification removes ionic interaction capability, potentially reducing potency. |

| 5 | -H | -COCH₃ | -OH | >1000 | N-acylation often reduces activity in similar aminoadamantanes. pharmacy180.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov For derivatives of this compound, QSAR can offer predictive insights for designing new analogs with enhanced potency. researchgate.net

Development of Predictive Models for Biological Activity

Developing a predictive QSAR model involves several key steps. First, a training set of molecules with diverse structures and a wide range of experimentally determined biological activities is compiled. nih.gov For this series, this would involve synthesizing and testing various derivatives with substitutions on the adamantane, the linker, and the amino acid components.

Next, various molecular descriptors are calculated for each compound. ucsb.edu These descriptors quantify different aspects of the molecule's structure and properties. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression, are then used to build a mathematical equation that links a combination of these descriptors to the observed biological activity. nih.gov

For complex three-dimensional structures like adamantane derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govmdpi.com These methods analyze the steric and electrostatic fields surrounding the aligned molecules to generate contour maps that visualize regions where modifications would likely increase or decrease activity. nih.gov A successful QSAR model, once validated using internal and external test sets, can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Analysis of Molecular Descriptors and Statistical Correlation in SAR Studies

The core of a QSAR study is the analysis of molecular descriptors and their statistical significance in the final model. researchgate.net Descriptors can be categorized as:

Constitutional: Simple counts of atoms, bonds, molecular weight, etc.

Topological: Describing molecular shape and branching.

Physicochemical: Such as logP (lipophilicity), molar refractivity (related to volume), and polarizability. ucsb.edu For adamantane derivatives, lipophilicity (logP) is a particularly critical descriptor. researchgate.net

Electronic: Describing the electron distribution, such as dipole moment and energies of frontier orbitals (HOMO/LUMO). ucsb.edu

3D/Steric: Describing the three-dimensional shape and bulk of the molecule.

In a QSAR model for this compound derivatives, one might expect descriptors related to hydrophobicity (e.g., ClogP) and steric bulk (e.g., molar volume) to be highly significant, reflecting the importance of the adamantane cage. Additionally, descriptors for hydrogen bond donors/acceptors would capture the role of the aminoacetic acid moiety.

The resulting QSAR equation provides a quantitative basis for the observed SAR. For example, a positive coefficient for a hydrophobicity descriptor would quantitatively confirm that increasing lipophilicity enhances activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents in a particular region are detrimental. This statistical correlation provides a deeper, data-driven understanding of the molecular features governing biological activity.

Table 2: Example of a Hypothetical 2D-QSAR Equation This table presents a hypothetical linear regression model to illustrate the concept.

| Model Equation | Statistical Parameters |

|---|---|

| log(1/IC₅₀) = 0.75(ClogP) - 0.21(MR) + 1.52(Hdon) - 0.98 | n = 25 |

| R² = 0.88 | |

| Q² = 0.79 | |

Descriptor Definitions:ClogP: Calculated Logarithm of the Partition Coefficient (Hydrophobicity).

|

Conformational Analysis and its Direct Relevance to SAR

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its biological activity. For derivatives of this compound, conformational analysis is paramount to understanding their structure-activity relationships (SAR). The adamantane moiety, a rigid and bulky hydrocarbon cage, serves as a structural anchor, profoundly influencing the spatial orientation of the flexible methylaminoacetic acid side chain. researchgate.netresearchgate.net This interplay between the rigid scaffold and the flexible pharmacophore dictates how the molecule interacts with its biological target.

The conformational rigidity of the adamantane skeleton is one of its most significant features in medicinal chemistry. researchgate.net Unlike more flexible cyclic systems, the adamantane cage does not undergo ring-flipping or other significant conformational changes. This rigidity locks the point of attachment of the side chain, providing a stable platform. Consequently, the primary conformational freedom in this compound derivatives arises from the rotation around the single bonds of the methylaminoacetic acid linker.

The precise spatial arrangement of the key functional groups—the secondary amine and the carboxylic acid—is crucial for binding to target receptors or enzymes. The adamantane group's bulkiness and defined structure facilitate the precise positioning of these substituents, allowing for a more effective exploration of the topology of drug targets. publish.csiro.au Even subtle alterations in the conformation can lead to dramatic changes in biological potency. For instance, studies on other adamantane derivatives have shown that pushing a critical pharmacophore into a different orientation (e.g., equatorial vs. axial) can render an active compound completely inactive. nih.gov

The direct relevance of this conformational analysis to SAR is illustrated by considering how modifications impact the molecule's geometry and, consequently, its activity. Introducing substituents on the adamantane cage can create steric hindrance that forces the side chain into a different, potentially more or less active, conformation. Similarly, altering the length or branching of the linker between the adamantane and the amino acid moiety changes the possible torsion angles, directly affecting the distance and orientation between the key binding groups.

To exemplify the direct link between conformation and activity, the following table presents hypothetical data for a series of this compound derivatives. It highlights how specific conformational features, such as the torsion angle between the adamantane anchor and the carboxylic acid group, could correlate with biological activity.

| Compound | Modification | Key Conformational Feature (Torsion Angle Ad-C-N-C) | Hypothetical Biological Activity (IC₅₀, nM) |

|---|---|---|---|

| A-01 | Parent Compound | 175° (Extended) | 50 |

| A-02 | 3-methyl substituent on adamantane | -60° (Gauche) | 850 |

| A-03 | α-methyl on acetic acid chain | 178° (Extended) | 45 |

| A-04 | N-methyl substitution | 160° (Slightly Twisted) | 200 |

| A-05 | Homoadamantane cage | 170° (Extended) | 150 |

In this illustrative table, the parent compound (A-01) with an extended conformation shows high potency. The introduction of a methyl group on the adamantane cage (A-02) induces a steric clash, forcing the side chain into a less favorable gauche conformation and drastically reducing activity. Conversely, an α-methyl group on the side chain (A-03) could stabilize the extended, active conformation, slightly enhancing potency. This demonstrates that the precise orientation, governed by the rigid adamantane scaffold, is the primary determinant for successful interaction with a biological target, forming the core principle of SAR for this class of compounds. nih.gov

Computational Chemistry and Molecular Modeling of 2 1 Adamantylmethylamino Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding a molecule's intrinsic properties.

Electronic Structure Analysis and Reactivity Prediction

Future studies could calculate molecular orbitals (e.g., HOMO and LUMO) to understand electron distribution and predict sites of reactivity. Electrostatic potential maps would visualize charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Reactivity descriptors derived from these calculations could provide quantitative predictions of how the molecule might behave in chemical reactions.

Theoretical Determination of Acid Dissociation Constants and Protonation States

The pKa is a crucial parameter for any acidic compound. Theoretical methods can predict the pKa of the carboxylic acid group and the basicity of the secondary amine. By simulating the molecule in different protonation states and calculating the free energy changes associated with deprotonation in a solvent model, researchers could determine its likely charge state at various pH levels. This is critical for understanding its behavior in a biological environment.

Reaction Pathway Simulations Relevant to Synthesis or Biotransformation

Computational chemists could model potential synthetic routes to 2-(1-Adamantylmethylamino)acetic acid. By calculating the energies of reactants, transition states, and products, they can predict the feasibility and efficiency of different chemical reactions. Similarly, potential biotransformation pathways, such as metabolism by cytochrome P450 enzymes, could be simulated to identify likely metabolites.

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein.

Prediction of Ligand-Target Interactions for Hypothetical Biological Targets

Without known biological targets, researchers could perform virtual screening by docking this compound against a panel of proteins implicated in various diseases. Such studies would generate hypotheses about its potential pharmacological activity by identifying proteins to which it might bind with high affinity. The results are typically ranked using scoring functions that estimate binding energy.

Elucidation of Proposed Binding Modes and Orientations

For any high-scoring protein-ligand interactions identified, detailed analysis of the binding mode would be the next step. This involves visualizing the docked pose to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the adamantane (B196018) group, the amino acid portion, and the protein's active site residues. This information is crucial for understanding the basis of molecular recognition and for guiding future drug design efforts.

Molecular Dynamics Simulations

The adamantane moiety itself is exceptionally rigid, with very limited internal conformational freedom. nih.gov Therefore, the primary sources of flexibility in this compound are the rotations around the single bonds of the methylaminoacetic acid side chain.

Table 1: Predicted Torsional Angles and Energy Barriers for the Flexible Linker of this compound

| Dihedral Angle | Description | Predicted Stable Conformations (degrees) | Estimated Rotational Energy Barrier (kcal/mol) |

| Cadamantane-Cmethylene-N-Cacetyl | Rotation around the methylene-nitrogen bond | ~60, 180, -60 | 3-5 |

| Cmethylene-N-Cacetyl-Ccarboxyl | Rotation around the nitrogen-acetyl bond | ~180 (trans) | 5-10 |

Note: The data in this table is hypothetical and based on general principles of conformational analysis for similar small molecules. Actual values would require specific quantum mechanical or molecular mechanics calculations.

The stability of any given conformation would be influenced by the surrounding environment. In the binding pocket of a protein, specific hydrogen bonds and van der Waals interactions would likely stabilize a particular conformation of the flexible side chain.

The adamantane group is well-known for its ability to anchor ligands into the binding pockets of proteins, particularly in hydrophobic subpockets. nih.govnih.gov This interaction is primarily driven by the hydrophobic effect and van der Waals forces. The size and shape of the adamantane cage can provide a snug fit into complementary cavities, leading to stable and long-lasting interactions. nih.gov

MD simulations of adamantane derivatives in complex with proteins, such as HIV-1 protease and the sigma-2 receptor, have demonstrated the stability of these interactions. nih.govnih.gov The simulations often show that the adamantane moiety remains deeply buried in the hydrophobic pocket with minimal fluctuation, while the more flexible parts of the ligand can exhibit greater mobility, allowing them to form and break interactions with other residues in the binding site. nih.gov

Table 2: Key Interactions Observed in Simulated Adamantane Derivative-Protein Complexes

| Interaction Type | Interacting Groups | Typical Distance (Å) | Contribution to Stability |

| Hydrophobic (van der Waals) | Adamantane cage and nonpolar amino acid side chains (e.g., Val, Leu, Ile, Phe) | 3.5 - 5.0 | High |

| Hydrogen Bonding | Carboxylic acid and amino groups with polar/charged residues (e.g., Asp, Glu, Arg, Lys, Ser, Thr) | 2.5 - 3.5 | Moderate to High |

| Ionic Interactions | Carboxylate group with positively charged residues (e.g., Arg, Lys) | 3.0 - 5.0 | High |

Virtual Screening and De Novo Design Strategies for Novel Derivatives

The adamantane scaffold is an attractive starting point for both virtual screening and de novo design of new bioactive molecules. researchgate.netethz.ch Its well-defined and rigid structure provides a solid anchor for building more complex molecules with desired pharmacological properties.

Virtual Screening:

In virtual screening, large libraries of chemical compounds are computationally evaluated for their potential to bind to a biological target. researchgate.netnih.gov Derivatives of this compound could be generated in silico by adding various functional groups to the adamantane cage or modifying the acetic acid side chain. These virtual libraries can then be screened against a protein target using docking algorithms. The adamantane core would be used to guide the initial placement of the molecules into the binding pocket, after which the scoring functions would evaluate the goodness of fit and the potential for favorable interactions. This approach has been successfully used to identify potent inhibitors for various targets. researchgate.net

De Novo Design:

De novo design involves the computational construction of novel molecules from scratch. ethz.ch The adamantane moiety of this compound can serve as a starting fragment or "scaffold" in a de novo design workflow. Algorithms can be used to "grow" new chemical functionalities from this core, exploring the unoccupied space within a protein's binding site and adding groups that can form favorable interactions. This strategy allows for the creation of highly novel chemical entities that are tailored to the specific topology and chemical environment of the target's active site. nih.govnih.gov For example, computational methods could be employed to design a protein that specifically binds to the adamantane group, as has been demonstrated with amantadine (B194251). nih.gov

Table 3: Common Strategies for Generating Novel Derivatives from this compound

| Strategy | Description | Potential Advantages |

| Scaffold Hopping | Replacing the adamantane core with other rigid, lipophilic groups while maintaining key interaction points. | Discovery of novel intellectual property, improved ADME properties. |

| Fragment Growing | Adding small chemical fragments to the existing scaffold to explore additional binding interactions. | Incremental improvement of binding affinity and selectivity. |

| Linker Modification | Altering the length, flexibility, and chemical nature of the methylaminoacetic acid linker. | Optimization of ligand positioning and interaction geometry within the binding site. |

Mechanistic Investigations of 2 1 Adamantylmethylamino Acetic Acid S Biological Actions

Molecular Target Identification and Validation

The precise molecular targets of 2-(1-adamantylmethylamino)acetic acid have not been explicitly identified in the available scientific literature. The structure, featuring a bulky, lipophilic adamantane (B196018) cage linked to an amino acid moiety, suggests potential interactions with various biological targets, such as enzymes or receptors that have hydrophobic binding pockets. Adamantane derivatives are known to interact with a range of biological targets, including viral ion channels, enzymes like 11β-hydroxysteroid dehydrogenase, and various receptors. However, without specific studies, any proposed target for this compound remains speculative.

Detailed Enzyme Inhibition Kinetics and Characterization of Inhibitor Type

There is no specific data available detailing the enzyme inhibition kinetics for this compound. To characterize a compound's inhibitory activity, researchers typically determine key kinetic parameters. These parameters help to understand the potency and mechanism of inhibition.

Table 1: Key Parameters in Enzyme Inhibition Kinetics

| Parameter | Description |

| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a common measure of inhibitor potency. |

| Kᵢ (Inhibition Constant) | The dissociation constant for the inhibitor and the enzyme. A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme, signifying more potent inhibition. |

| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. |

| Kₘ (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme. |

The type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) would be determined by analyzing how the inhibitor affects Vₘₐₓ and Kₘ. For instance, a competitive inhibitor would increase the apparent Kₘ without changing Vₘₐₓ. This kind of detailed analysis has not been published for this compound.

Analysis of Receptor Binding Dynamics and Modulatory Effects (Activation/Inhibition)

Similar to enzyme inhibition, no specific receptor binding data for this compound is publicly available. The analysis of receptor binding typically involves radioligand binding assays to determine the affinity of the compound for a specific receptor.

Table 2: Common Parameters in Receptor Binding Assays

| Parameter | Description |

| KᏧ (Dissociation Constant) | The concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium. A lower KᏧ indicates a higher binding affinity. |

| Bₘₐₓ (Maximum Binding Capacity) | Represents the total concentration of receptor binding sites in a given tissue or cell preparation. |

| Agonist | A ligand that binds to a receptor and activates it, producing a biological response. |

| Antagonist | A ligand that binds to a receptor but does not activate it. It blocks the action of an agonist. |

Without experimental data, it is unknown whether this compound acts as an agonist or antagonist at any receptor, or what its binding affinity might be.

Cellular Signaling Pathway Modulation

Information regarding the modulation of cellular signaling pathways by this compound is not available. Research in this area would typically investigate the compound's effect on established signaling cascades, such as MAPK/ERK, PI3K/Akt, or cAMP pathways, which are crucial for cell proliferation, survival, and metabolism.

Comprehensive Analysis of Downstream Biological Effects

There are no published studies detailing the downstream biological effects of this compound. Such studies would involve treating cells with the compound and measuring various cellular responses, including changes in cell viability, proliferation, apoptosis, or differentiation.

Investigation of Compound-Induced Changes in Gene Expression and Proteomic Profiles

No transcriptomic (gene expression) or proteomic studies for this compound have been published. These "omics" approaches provide a global view of how a compound affects cellular biology.

Gene Expression Analysis: This is often performed using techniques like RNA-sequencing or microarrays. It reveals which genes are up- or down-regulated in response to the compound, offering clues about the affected biological pathways.

Proteomic Analysis: This involves the large-scale study of proteins. Techniques like mass spectrometry are used to identify and quantify changes in protein abundance or post-translational modifications, providing insights into the functional consequences of the compound's activity at the protein level.

Interactions with Biological Macromolecules

Direct evidence of interactions between this compound and specific biological macromolecules (like proteins or nucleic acids) is lacking in the scientific literature. The chemical structure suggests the potential for both electrostatic interactions (via the amino and carboxylic acid groups) and hydrophobic interactions (via the adamantane group). Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or NMR spectroscopy could be used to characterize these potential interactions, but such data has not been reported.

Based on a comprehensive search, there is currently no publicly available scientific literature detailing the mechanistic investigations of the biological actions of the specific chemical compound “this compound.” Specifically, no research findings were identified regarding its protein-ligand interactions, or its interactions with nucleic acids and membrane lipids.

Therefore, it is not possible to provide a detailed article on the mechanistic investigations of this compound's biological actions as outlined in the user's request. The required data for the sections on Protein-Ligand Interaction Characterization and Investigation of Interactions with Nucleic Acids and Membrane Lipids are absent from the current body of scientific publications.

Medicinal Chemistry and Drug Discovery Implications for Adamantane Amino Acid Conjugates

Strategies for Lead Compound Identification and Optimization

The discovery of new therapeutic agents often begins with the identification of a "hit" or "lead compound," a molecule that shows desired biological activity. researchgate.net For adamantane-amino acid conjugates, lead compounds can be identified through several established methods, including high-throughput screening (HTS), virtual screening, and knowledge-based design based on existing drugs. danaher.com

Once a lead compound is identified, the subsequent optimization phase is critical. This process involves systematically modifying the molecule's structure to improve its potency, selectivity, and pharmacokinetic properties, a process known as establishing a structure-activity relationship (SAR). patsnap.com For adamantane-amino acid conjugates, optimization strategies can focus on several key areas:

Modification of the Adamantane (B196018) Cage: Substituents can be added to the adamantane scaffold to modulate lipophilicity and explore interactions with the target's binding pocket. For instance, the addition of methyl groups to the adamantane core of amantadine (B194251) to create memantine (B1676192) altered its receptor binding profile, leading to its use in Alzheimer's disease. nih.govnih.gov

Computational methods like quantitative structure-activity relationship (QSAR) modeling and molecular docking play a significant role in guiding the optimization process by predicting how structural changes will affect biological activity. danaher.com

| Compound | Core Structure | Therapeutic Target/Application | Reference |

|---|---|---|---|

| Amantadine | 1-Aminoadamantane | Antiviral (Influenza A M2 protein), Antiparkinsonian (NMDA receptor antagonist) | nih.govnih.gov |

| Memantine | 1-Amino-3,5-dimethyladamantane | Alzheimer's disease (NMDA receptor antagonist) | nih.govnih.gov |

| Rimantadine (B1662185) | α-Methyl-1-adamantanemethylamine | Antiviral (Influenza A M2 protein) | nih.gov |

| Vildagliptin | Adamantane-amino acid derivative | Type 2 Diabetes (DPP-4 inhibitor) | nih.gov |

Application of Scaffold Hopping and Rational Analogue Design Principles

Modern drug discovery heavily relies on strategies like scaffold hopping and rational analogue design to create novel compounds with improved properties or to circumvent existing patents.

Scaffold hopping involves replacing the central core (scaffold) of a known active molecule with a structurally different one while maintaining the original biological activity. researchgate.net In the context of adamantane-amino acid conjugates, the adamantane cage itself can be considered the scaffold. A scaffold hopping approach might involve replacing the adamantane group with other bulky, rigid, or lipophilic moieties to explore new chemical space. The goal is to identify novel core structures that retain the essential three-dimensional arrangement of functional groups necessary for biological activity but possess more favorable properties, such as improved metabolic stability or synthetic accessibility.

Rational analogue design is a more incremental approach based on the SAR of a lead compound. patsnap.com The rigid, well-defined geometry of the adamantane scaffold is particularly advantageous for this strategy. nih.gov It serves as a stable platform to which amino acids and other functional groups can be attached, allowing medicinal chemists to systematically probe the binding site of a target protein. By making deliberate and planned modifications to the parent structure and observing the effects on activity, a detailed understanding of the target's requirements can be built, leading to the design of more potent and selective analogues. nih.govpatsnap.com

| Original Scaffold | Potential Replacement Scaffolds | Rationale for Hopping | Reference |

|---|---|---|---|

| Adamantane | Cubane, Bicyclo[2.2.2]octane, Phenyl, Norbornane | To alter lipophilicity, improve synthetic tractability, explore new intellectual property, and probe binding site with different shapes and electronics. | researchgate.netacs.org |

| Adamantane | Heteroadamantanes (e.g., Aza-adamantane, Oxa-adamantane) | To introduce hydrogen bonding capabilities, alter polarity and solubility, and create novel interactions with the target. | nih.govnih.gov |

Exploration of Multi-Targeting Approaches and Polypharmacology

The traditional "one molecule, one target" paradigm of drug discovery is being increasingly challenged by the realization that complex diseases, such as neurodegenerative disorders and cancer, often involve multiple biological pathways. nih.gov This has led to the rise of polypharmacology , the design of single chemical entities that can modulate multiple targets simultaneously. pensoft.net Adamantane-amino acid conjugates are promising platforms for developing such multi-target agents.

A notable example is the development of novel conjugates of aminoadamantanes (like amantadine and memantine) with carbazole (B46965) derivatives for the potential treatment of Alzheimer's disease. nih.gov Alzheimer's pathogenesis is multifactorial, involving cholinergic deficits, excitotoxicity, and protein aggregation. Researchers synthesized hybrid molecules that could interact with multiple targets relevant to the disease. nih.gov These conjugates were found to selectively inhibit butyrylcholinesterase (BChE) and block specific subtypes of the N-methyl-D-aspartate (NMDA) receptor, demonstrating a multi-target profile. nih.govresearchgate.net The leading compound from this study, C-2h, showed promising effects across all tested parameters, highlighting the potential of this approach to create disease-modifying drugs. nih.gov

| Compound | BChE Inhibition (IC₅₀, µM) | NMDA Receptor Binding (MK-801 site, IC₅₀, µM) | NMDA Receptor Binding (Ifenprodil site, IC₅₀, µM) |

|---|---|---|---|

| C-1a (Amantadine-Carbazole) | 16.7 | > 30 | 8.2 |

| C-1f (Memantine-Dichlorocarbazole) | 10.4 | 22.4 | 14.6 |

| C-2h (Memantine-Fluorotetrahydrocarbazole) | 5.43 | 21.6 | > 30 |

Future Research Directions in the Development of Adamantane-Amino Acid Conjugates for Therapeutic Applications

The unique properties of the adamantane scaffold combined with the versatility of amino acids suggest numerous promising avenues for future research. The development of adamantane-amino acid conjugates is a dynamic field with potential applications spanning various therapeutic areas.

Key future directions include:

Novel Therapeutic Targets: While historically successful in antiviral and neurological applications, new conjugates can be designed to target other diseases. nih.gov For example, recent work has explored adamantane-containing conjugates of edaravone (B1671096) as potential neuroprotective agents for Amyotrophic Lateral Sclerosis (ALS) by targeting pathways like lipid peroxidation and protein aggregation. nih.gov

Targeted Drug Delivery: The lipophilic adamantane moiety can act as a molecular "anchor," allowing conjugates to be incorporated into drug delivery systems like liposomes. pensoft.netnih.gov This could enable the targeted delivery of therapeutic peptides or other agents to specific cells or tissues. Research on mannose-adamantyltripeptide conjugates, for instance, aims to target mannose receptors on immune cells. pensoft.netmdpi.com

Peptide and Glycopeptide Conjugates: Expanding beyond single amino acids to short peptides or glycopeptides could lead to agents with enhanced target specificity and biological activity. Such conjugates could be designed to mimic or disrupt protein-protein interactions or to target specific cell surface receptors. mdpi.comresearchgate.net

Theranostics and Bioimaging: The adamantane scaffold can be a building block for theranostic agents, which combine therapeutic and diagnostic capabilities. researchgate.net Its well-defined structure is suitable for attaching imaging agents alongside a therapeutic component, allowing for the visualization of drug distribution and target engagement in real-time.

Modulation of Ion Channels and Receptors: The rigid structure of adamantane makes it an ideal candidate for modulating the function of ion channels and other complex receptors, a property that has been exploited in drugs like amantadine and memantine. nih.govresearchgate.net Future research will likely focus on designing new conjugates with high affinity and selectivity for other clinically relevant channels and receptors.

The continued exploration of these avenues, supported by advances in synthetic chemistry and computational modeling, will likely unlock the full therapeutic potential of adamantane-amino acid conjugates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.